molecular formula C12H14O3S B034385 (2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate CAS No. 107584-57-6

(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate

Katalognummer: B034385
CAS-Nummer: 107584-57-6
Molekulargewicht: 238.3 g/mol
InChI-Schlüssel: QVZNPAXKNDLOKT-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isotachin is a sulfur-containing acrylate compound isolated from the liverwort Isotachis japonica. It is known for its unique chemical structure, which includes benzyl trans-β-methylthioacrylate and β-phenylethyl trans-β-methylthioacrylate

Eigenschaften

CAS-Nummer

107584-57-6

Molekularformel

C12H14O3S

Molekulargewicht

238.3 g/mol

IUPAC-Name

(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+

InChI-Schlüssel

QVZNPAXKNDLOKT-BQYQJAHWSA-N

SMILES

COC1=CC=CC=C1COC(=O)C=CSC

Isomerische SMILES

COC1=CC=CC=C1COC(=O)/C=C/SC

Kanonische SMILES

COC1=CC=CC=C1COC(=O)C=CSC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isotachin can be synthesized through chemical and spectral methods. The synthesis involves the reaction of benzyl or β-phenylethyl alcohol with trans-β-methylthioacrylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired acrylate compound.

Industrial Production Methods

While detailed industrial production methods for Isotachin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain high-quality Isotachin.

Analyse Chemischer Reaktionen

Types of Reactions

Isotachin undergoes various chemical reactions, including:

    Oxidation: Isotachin can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Isotachin to its corresponding alcohol derivatives.

    Substitution: Isotachin can participate in substitution reactions where the acrylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the acrylate moiety.

Wissenschaftliche Forschungsanwendungen

Isotachin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its antifungal properties and potential use in controlling fungal infections.

    Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

Isotachin exerts its effects primarily through its antifungal activity. The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that Isotachin interferes with essential cellular functions in fungi.

Vergleich Mit ähnlichen Verbindungen

Isotachin is unique due to its sulfur-containing acrylate structure. Similar compounds include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.